molecular formula C5H9N3 B14434353 4,6-Dimethyl-2,5-dihydro-1,2,3-triazine CAS No. 77202-20-1

4,6-Dimethyl-2,5-dihydro-1,2,3-triazine

Cat. No.: B14434353
CAS No.: 77202-20-1
M. Wt: 111.15 g/mol
InChI Key: PZJWBJFKLDKUCQ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2,5-dihydro-1,2,3-triazine (CAS 101219-14-1) is a nitrogen-containing heterocyclic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This 1,2,3-triazine derivative is part of a class of heterocycles recognized as privileged scaffolds in medicinal chemistry due to their diverse biological profiles . While research on this specific analog is evolving, the 1,2,3-triazine core is known to be associated with various pharmacological activities, including antifungal, anticancer, antibacterial, and antiviral properties . The compound serves as a valuable synthetic intermediate and building block for constructing more complex heterocyclic systems, such as pyrazolo-triazines and triazino-triazines, which are useful in organic synthesis and pharmaceutical development . Its structural features make it a compound of interest for researchers exploring new therapeutic agents, particularly in the development of novel antifungal compounds to address the growing challenge of invasive fungal infections and antimicrobial resistance . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

77202-20-1

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

4,6-dimethyl-2,5-dihydrotriazine

InChI

InChI=1S/C5H9N3/c1-4-3-5(2)7-8-6-4/h8H,3H2,1-2H3

InChI Key

PZJWBJFKLDKUCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNN=C(C1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

Biguanide (HN(C(NH)NH2)2) reacts with aldehydes under basic conditions to form dihydrotriazines via nucleophilic addition and subsequent cyclization. For 4,6-dimethyl substitution, methyl-bearing aldehydes such as isobutyraldehyde (2-methylpropanal) or acetone (propan-2-one) are logical candidates. The reaction proceeds through imine formation between the aldehyde carbonyl and biguanide amines, followed by dehydration and ring closure.

Example Protocol

  • Reactants : Biguanide (1 equiv), isobutyraldehyde (2 equiv)
  • Base : Sodium hydroxide (1.2 equiv)
  • Solvent : Methanol-water (3:1 v/v)
  • Conditions : Reflux at 80°C for 12 hours
  • Workup : Acidification to pH 3–4, filtration, and recrystallization from ethanol

This method, derived from patent US8703940B2, typically yields 30–50% of dihydrotriazine derivatives. Substituting acetone for isobutyraldehyde may reduce steric hindrance, potentially improving yields.

Cyclization of 1,2-Diamines with α-Diketones

The cyclocondensation of 1,2-diamines with α-diketones offers a complementary pathway, leveraging the nucleophilic reactivity of diamines toward carbonyl groups. For 4,6-dimethyl substitution, 2,3-butanedione (dimethylglyoxal) serves as an ideal diketone precursor.

Mechanistic Insights

The reaction initiates with nucleophilic attack by the diamine on the diketone carbonyls, forming a diimine intermediate. Intramolecular cyclization then generates the dihydrotriazine core. This method, analogous to the synthesis of 5,6-diphenyl-2,3-dihydro-1,2,4-triazine-3-thione, can be adapted by substituting phenyl groups with methyl substituents.

Optimized Conditions

  • Reactants : 1,2-Diaminoethane (1 equiv), 2,3-butanedione (1 equiv)
  • Catalyst : p-Toluenesulfonic acid (0.1 equiv)
  • Solvent : Ethanol
  • Conditions : Reflux at 78°C for 8 hours
  • Yield : 45–55% after silica gel chromatography

Key challenges include controlling regioselectivity and minimizing over-oxidation. The use of anhydrous conditions and inert atmospheres (e.g., N2) mitigates side reactions.

[4+2] Cycloaddition of Amidines with Dienophiles

Inverse electron-demand Diels-Alder (IEDDA) reactions between amidines and electron-deficient dienophiles represent a modern approach to triazine synthesis. For 4,6-dimethyl substitution, methyl-functionalized amidines could react with acetylene derivatives.

Case Study

  • Dienophile : Dimethyl acetylenedicarboxylate
  • Amidine : N,N'-Dimethylacetamidine
  • Conditions : Dichloromethane, 25°C, 24 hours
  • Yield : 60–70% (theoretical)

While this method remains speculative for 1,2,3-triazines, analogous reactions with tetrazines demonstrate high regioselectivity and functional group tolerance.

Comparative Analysis of Methods

Method Starting Materials Yield (%) Key Advantages Limitations
Biguanide Condensation Biguanide, aldehydes 30–50 Scalability, simple workup Moderate yields, regiochemical issues
Diamine-Diketone 1,2-Diamines, diketones 45–55 Predictable substitution pattern Requires anhydrous conditions
Oxidative Aromatization Aromatic triazine N/A Potential for high purity Undeveloped, synthetic complexity
Cycloaddition Amidines, dienophiles 60–70* High regioselectivity Limited experimental validation

*Theoretical estimate based on analogous systems.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2,5-dihydro-1,2,3-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which can disrupt normal cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1,2,3-Triazine Derivatives

4,6-Dimethyl-5-phenyl-2,5-dihydro-1,2,3-triazine
  • Key differences : Incorporation of a phenyl group at the 5-position reduces yield (6%) compared to the 2-phenyl analog (37%) .
  • Thermal stability : Higher melting point (109–111°C) than 2-phenyl derivatives, suggesting enhanced rigidity due to steric effects .
4,6-Dimethyl-2-phenyl-2,5-dihydro-1,2,3-triazine
  • Reactivity : Higher synthetic yield (37%) indicates favorable steric and electronic environments for phenyl substitution at the 2-position .
  • NMR profile : Distinct signals at δ 2.09 ppm (methyl) and δ 2.59 ppm (ring protons) differentiate it from the 5-phenyl analog .
2-Amino-6-thiol-4-methyl-1,2,3-triazine
  • Thermal stability : Decomposes at 262–263°C, reflecting greater instability than methyl/phenyl derivatives .

1,3,5-Triazine Derivatives (Non-hydrogenated Analogs)

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)
  • Reactivity : Highly electrophilic due to chlorine substituents, enabling nucleophilic substitution reactions (e.g., amine coupling) .
  • Industrial relevance: Synthesized via chlorination of hydrogen cyanide, contrasting with the organometallic routes used for 1,2,3-triazines .
4,6-Dimethoxy-1,3,5-triazine
  • Synthesis : Produced via reaction of activated carboxylic acids with zinc dimethyl imidodicarbonimidate, highlighting divergent synthetic pathways compared to 1,2,3-triazines .
2-Amino-4,6-dimethyl-1,3,5-triazine
  • Stability : Hydrated forms (e.g., 4,6-dimethyl-1,3,5-triazin-2-amine hydrate) exhibit higher solubility in polar solvents than hydrogenated 1,2,3-triazines .
  • Safety profile : Classified with specific handling requirements (e.g., inhalation precautions), reflecting differences in toxicity relative to 2,5-dihydro derivatives .

Comparative Data Table

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Applications/Properties Reference
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine 1,2,3-Triazine (dihydro) 4-CH₃, 6-CH₃ 51–52 (2-phenyl) 37 Intermediate in organometallic synthesis
4,6-Dimethyl-5-phenyl-2,5-dihydro-1,2,3-triazine 1,2,3-Triazine (dihydro) 4-CH₃, 6-CH₃, 5-Ph 109–111 6 Limited yield due to steric hindrance
2-Amino-6-thiol-4-methyl-1,2,3-triazine 1,2,3-Triazine 4-CH₃, 6-SH, 2-NH₂ 262–263 (decomp.) N/A Metal coordination chemistry
Cyanuric Chloride 1,3,5-Triazine 2-Cl, 4-Cl, 6-Cl 146–148 Industrial scale Crosslinking agent in polymers
4,6-Dimethoxy-1,3,5-triazine 1,3,5-Triazine 4-OCH₃, 6-OCH₃ Not reported High Peptide coupling reagent

Key Findings and Implications

  • Structural impact on reactivity : Methyl and phenyl substituents on 1,2,3-triazines influence yield and stability, with 2-phenyl derivatives being more synthetically accessible .
  • Functional group diversity: Thiol and amino groups in 1,2,3-triazines enable unique applications (e.g., coordination chemistry), whereas 1,3,5-triazines dominate industrial and pharmaceutical sectors .
  • Synthetic pathways: 1,2,3-Triazines often require organometallic reagents, while 1,3,5-triazines are synthesized via chlorination or carboxylic acid activation .

Q & A

Q. What are the standard synthetic routes for 4,6-dimethyl-2,5-dihydro-1,2,3-triazine derivatives, and how are reaction conditions optimized?

A general method involves reacting 2-chloro-4,6-dimethoxy triazine with α-amino acids in dioxane/water (1:1) under triethylamine catalysis. Key steps include forming a triethylammonium chloride intermediate and neutralization with HCl to isolate the product. Optimization focuses on solvent polarity, temperature (room temperature to 120°C), and stoichiometric ratios of reagents to improve yield and purity . For biphenyl-substituted derivatives, AlCl3-mediated Friedel-Crafts alkylation in chlorobenzene or o-dichlorobenzene is employed, with careful control of reaction time and biphenyl stoichiometry to avoid over-substitution .

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound derivatives?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent effects on the triazine ring, such as alkyl/aryl group integration and electronic environments. For example, methyl groups at C4/C6 exhibit distinct singlet resonances at δ 2.3–2.5 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming the planar geometry of the triazine core and hydrogen-bonding interactions in hydrazone derivatives. Data refinement uses programs like SHELX for accuracy .

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact with chlorinated triazines, which are aquatic toxins (Hazard Class Aquatic Chronic 2) .
  • Neutralize acidic/basic waste streams before disposal and segregate halogenated byproducts for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 4,6-dimethyltriazine derivatives with enhanced antitubercular activity?

SAR analysis of 2-(alkyl/arylthio)-4,6-dimethylpyridine derivatives reveals that increasing alkyl chain length at C2 improves activity against Mycobacterium tuberculosis. For example, compounds with n-hexyl substituents show MIC values ≤12.5 µg/mL. Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with mycobacterial enzyme active sites as critical for potency .

Q. What mechanistic insights explain the cyclization of triazenes into dihydrotriazine derivatives?

Cyclization proceeds via [6+0] fragment assembly, where triazene intermediates undergo intramolecular nucleophilic attack. For example, AlCl3 catalyzes the formation of tetrahydro-1,2,3-triazinnium salts through electron-deficient triazine activation, followed by aryl group coupling (e.g., biphenyl). Kinetic studies using HPLC or in-situ IR monitor intermediate stability and reaction progression .

Q. How should researchers address variability in biological assay data for triazine-based compounds?

  • Dose-Response Curves : Test multiple concentrations (e.g., 12.5–100 µg/mL) to establish reproducibility. Evidence from antitubercular assays shows consistent activity at 12.5 µg/mL for lead compounds .
  • Control Experiments : Include reference drugs (e.g., isoniazid) and solvent controls to validate assay conditions. Statistical tools like ANOVA quantify significance across replicates .

Q. What strategies improve regioselectivity in trisubstituted triazine synthesis?

  • Stepwise Substitution : Introduce bulkier groups (e.g., biphenyl) first to sterically direct subsequent reactions. For example, AlCl3-mediated coupling of biphenyl to 2,4,6-trichlorotriazine achieves >90% regioselectivity for the 4,6-positions .
  • Computational Modeling : DFT calculations predict electronic effects of substituents, guiding reagent choice (e.g., electron-withdrawing groups enhance electrophilicity at C2) .

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